2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide
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Overview
Description
2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.
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Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with an ethylsulfanyl halide (e.g., ethylsulfanyl chloride) in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.
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Amidation Reaction: : The final step involves the amidation of the triazole derivative with 3,4-dimethylphenylbutanoic acid. This reaction is usually catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is carried out at room temperature to 40°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can occur at the triazole ring or the amide group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, reduced amides
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.
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Agrochemicals: : The compound is explored for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in plants and pests makes it a valuable tool in agriculture.
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Material Science: : The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can inhibit enzymes such as cytochrome P450, which are involved in various metabolic pathways. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells.
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DNA Interaction: : The compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to cell death in rapidly dividing cells, such as cancer cells.
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Receptor Binding: : The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This can lead to changes in cell behavior, such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide: This compound has a similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. It exhibits similar biological activities but may have different pharmacokinetic properties.
2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)pentanamide: This compound has a pentanamide group instead of a butanamide group. It may have different solubility and stability properties.
Uniqueness
2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(3,4-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-5-13(21-15(17)19-20-16(21)23-6-2)14(22)18-12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H2,17,19)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAGKQKBJMASKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)C)N2C(=NN=C2SCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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